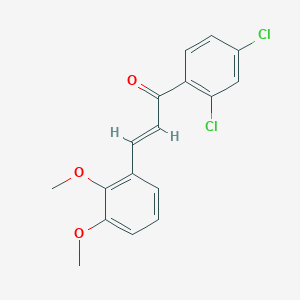

1-(2,4-Dichlorophenyl)-3-(2,3-dimethoxyphenyl)-2-propen-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2,4-Dichlorophenyl)-3-(2,3-dimethoxyphenyl)-2-propen-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dichlorophenyl)-3-(2,3-dimethoxyphenyl)-2-propen-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2,4-dichlorobenzaldehyde and 2,3-dimethoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

1-(2,4-Dichlorophenyl)-3-(2,3-dimethoxyphenyl)-2-propen-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly employed.

Major Products Formed

Oxidation: Epoxides or hydroxylated derivatives.

Reduction: Saturated ketones or alcohols.

Substitution: Nitro or halogenated derivatives.

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have indicated that 1-(2,4-Dichlorophenyl)-3-(2,3-dimethoxyphenyl)-2-propen-1-one exhibits significant anticancer properties. The compound has been evaluated for its antiproliferative effects against various cancer cell lines. For instance, in a study focused on chronic lymphocytic leukemia (CLL), derivatives of the compound demonstrated IC50 values ranging from 0.17 to 2.69 µM, indicating potent activity against cancer cells with minimal toxicity to healthy cells .

Pesticidal Properties

The compound has also shown potential as a pesticide due to its bioactive properties. Research indicates that derivatives of this compound can inhibit the growth of various agricultural pests and pathogens. The chlorophenyl group in its structure is particularly effective in enhancing its pesticidal activity .

Synthesis of Functional Materials

In materials science, this compound is being explored for the synthesis of novel materials with specific optical and electronic properties. Its ability to form stable complexes with metals makes it a candidate for applications in organic electronics and photonic devices .

Case Study 1: Anticancer Research

In a detailed investigation on the efficacy of chalcone derivatives including this compound, researchers found that certain modifications led to enhanced selectivity towards cancer cells while maintaining low toxicity towards normal cells. This was achieved through systematic structural variations and biological evaluations using multiple cancer cell lines .

Case Study 2: Agricultural Field Trials

Field trials conducted to assess the pesticidal efficacy of this compound revealed significant reductions in pest populations when applied at specific concentrations. The results indicated not only effective pest control but also minimal impact on non-target organisms, highlighting its potential as an environmentally friendly pesticide alternative .

Mecanismo De Acción

The mechanism of action of 1-(2,4-Dichlorophenyl)-3-(2,3-dimethoxyphenyl)-2-propen-1-one is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in medicinal chemistry, it may inhibit certain enzymes or receptors involved in disease processes.

Comparación Con Compuestos Similares

Similar Compounds

1-(2,4-Dichlorophenyl)-3-phenyl-2-propen-1-one: Lacks the methoxy groups on the phenyl ring.

1-(2,4-Dichlorophenyl)-3-(4-methoxyphenyl)-2-propen-1-one: Has a single methoxy group on the phenyl ring.

1-(2,4-Dichlorophenyl)-3-(3,4-dimethoxyphenyl)-2-propen-1-one: Has methoxy groups at different positions on the phenyl ring.

Uniqueness

1-(2,4-Dichlorophenyl)-3-(2,3-dimethoxyphenyl)-2-propen-1-one is unique due to the specific positioning of the methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of both 2,4-dichlorophenyl and 2,3-dimethoxyphenyl groups also contributes to its distinct properties compared to similar compounds.

Actividad Biológica

1-(2,4-Dichlorophenyl)-3-(2,3-dimethoxyphenyl)-2-propen-1-one, commonly referred to as a chalcone derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. Chalcones are known for their reactive α,β-unsaturated carbonyl group, which contributes to their pharmacological properties, including anticancer, antifungal, and antibacterial activities.

- Molecular Formula: C17H14Cl2O3

- Molecular Weight: 337.2 g/mol

- CAS Number: 1485583-09-2

- Structure: The compound features a propenone structure with dichlorophenyl and dimethoxyphenyl substituents.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this chalcone derivative. For instance:

- Cell Line Studies: In vitro evaluations have demonstrated that chalcone derivatives exhibit significant antiproliferative effects against various cancer cell lines. One study reported IC50 values in the range of 0.17–2.69 µM against chronic lymphocytic leukemia (CLL) cell lines, indicating potent activity compared to standard chemotherapeutics like fludarabine phosphate .

- Mechanism of Action: The anticancer effects are often mediated through the induction of reactive oxygen species (ROS), leading to apoptosis in cancer cells. The pro-apoptotic effects were observed to be substantial, with up to 95% cell death in certain CLL lines at effective concentrations .

Antifungal Activity

Chalcone derivatives have also shown promising antifungal properties:

- Pathogenic Fungi: Research indicates that compounds similar to this compound exhibit antifungal activity against pathogenic fungi such as Aspergillus fumigatus and Scedosporium apiospermum. These compounds were found to be as effective as established antifungal agents like ketoconazole .

Antibacterial Activity

Chalcones are recognized for their antibacterial potential:

- Broad Spectrum Activity: Several studies have reported that chalcone derivatives possess antibacterial activity against a range of Gram-positive and Gram-negative bacteria. The presence of halogen atoms in the structure is believed to enhance this activity by increasing membrane permeability and disrupting bacterial cell walls .

Structure-Activity Relationship (SAR)

The biological activity of chalcones is significantly influenced by their structural features:

- Substituents Impact: The presence of electron-withdrawing groups such as chlorine enhances the biological activity by stabilizing the transition state during interaction with biological targets. The combination of dichloro and dimethoxy groups in this compound is crucial for its enhanced activity .

Case Studies and Research Findings

Propiedades

IUPAC Name |

(E)-1-(2,4-dichlorophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14Cl2O3/c1-21-16-5-3-4-11(17(16)22-2)6-9-15(20)13-8-7-12(18)10-14(13)19/h3-10H,1-2H3/b9-6+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVIGPWQADGJLAG-RMKNXTFCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C=CC(=O)C2=C(C=C(C=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1OC)/C=C/C(=O)C2=C(C=C(C=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14Cl2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.